tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-d]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propargylamines with oximes, followed by intramolecular cyclization mediated by copper(I) chloride . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the formation of the isoxazole ring from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
Major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 2-Alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives
Uniqueness
tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is unique due to its specific substitution pattern and the presence of both aminomethyl and tert-butyl groups.
Properties
Molecular Formula |
C11H17N3O3 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-7-8(6-14)16-9(4-12)13-7/h4-6,12H2,1-3H3 |
InChI Key |
IEBMDJZJTMKXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CN |
Origin of Product |
United States |
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